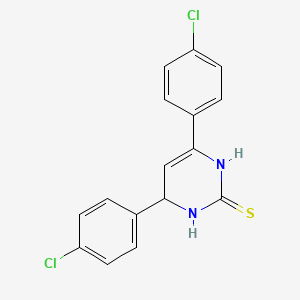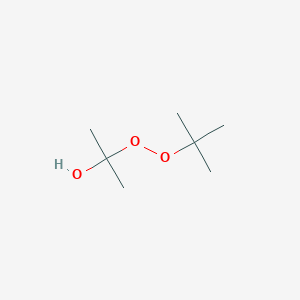
2-(tert-Butylperoxy)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(tert-Butylperoxy)propan-2-ol is an organic peroxide compound with the molecular formula C7H16O3. It is a tertiary alcohol and is known for its use as an initiator in polymerization reactions and as a radical initiator in various chemical processes. This compound is characterized by the presence of a tert-butylperoxy group attached to a propan-2-ol backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-(tert-Butylperoxy)propan-2-ol can be synthesized through the reaction of tert-butyl hydroperoxide with acetone in the presence of an acid catalyst. The reaction typically involves the following steps:
Mixing: tert-Butyl hydroperoxide and acetone are mixed in a suitable solvent.
Catalysis: An acid catalyst, such as sulfuric acid, is added to the mixture.
Reaction: The mixture is allowed to react at a controlled temperature, usually around 50-60°C.
Purification: The product is purified through distillation or recrystallization to obtain pure this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves continuous mixing and reaction in large reactors, followed by purification using industrial-scale distillation columns. The use of automated systems ensures precise control over reaction conditions and product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-(tert-Butylperoxy)propan-2-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tert-butyl hydroperoxide and acetone.
Reduction: Reduction reactions can convert it back to tert-butyl alcohol and acetone.
Substitution: It can participate in substitution reactions where the tert-butylperoxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride can be used.
Catalysts: Acid catalysts like sulfuric acid are often employed in substitution reactions.
Major Products
Oxidation: tert-Butyl hydroperoxide and acetone.
Reduction: tert-Butyl alcohol and acetone.
Substitution: Various substituted alcohols depending on the reagents used.
Applications De Recherche Scientifique
2-(tert-Butylperoxy)propan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a radical initiator in polymerization reactions, aiding in the synthesis of polymers and copolymers.
Biology: It is employed in studies involving oxidative stress and radical-induced damage in biological systems.
Medicine: Research into its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of plastics, resins, and other polymeric materials.
Mécanisme D'action
The mechanism of action of 2-(tert-Butylperoxy)propan-2-ol involves the generation of free radicals. Upon decomposition, it forms tert-butyl radicals and hydroxyl radicals. These radicals can initiate polymerization reactions by attacking monomer molecules, leading to the formation of polymer chains. The molecular targets include unsaturated carbon-carbon bonds in monomers, and the pathways involve radical addition and propagation steps.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl hydroperoxide: Similar in structure but lacks the propan-2-ol backbone.
tert-Butyl alcohol: A simpler tertiary alcohol without the peroxy group.
tert-Butyl peroxyacetate: Contains a peroxy group but with an acetate backbone.
Uniqueness
2-(tert-Butylperoxy)propan-2-ol is unique due to its dual functionality as both a tertiary alcohol and a peroxide. This dual functionality allows it to participate in a wider range of chemical reactions compared to its simpler counterparts. Its ability to generate free radicals makes it particularly valuable in polymerization and radical-induced processes.
Propriétés
Numéro CAS |
68750-86-7 |
|---|---|
Formule moléculaire |
C7H16O3 |
Poids moléculaire |
148.20 g/mol |
Nom IUPAC |
2-tert-butylperoxypropan-2-ol |
InChI |
InChI=1S/C7H16O3/c1-6(2,3)9-10-7(4,5)8/h8H,1-5H3 |
Clé InChI |
GAQASQHKGUCYOF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OOC(C)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[Bis[(4-chlorophenyl)methyl]amino]acetic acid;hydrochloride](/img/structure/B14472337.png)
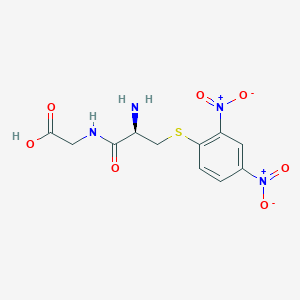

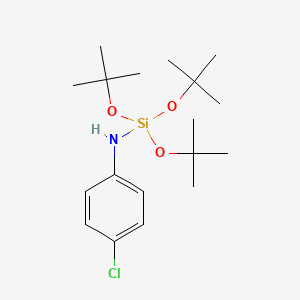
![Diazene, (4-methylphenyl)[[(4-methylphenyl)hydrazono]phenylmethyl]-](/img/structure/B14472359.png)
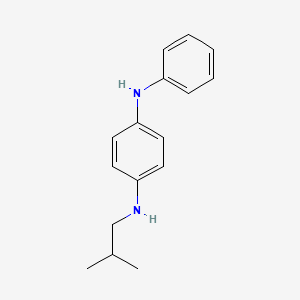
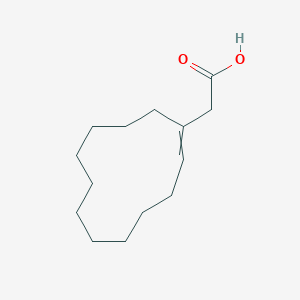

![1-[Tert-butyl(phenacyl)phosphanyl]propan-2-one](/img/structure/B14472385.png)
![hexadecasodium;5-amino-3-[[4-[[4-[(8-amino-1-hydroxy-3,6-disulfonatonaphthalen-2-yl)diazenyl]phenyl]diazenyl]phenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate](/img/structure/B14472389.png)

